molecular formula C10H8FN B12972981 6-Fluoro-4-methylisoquinoline

6-Fluoro-4-methylisoquinoline

Cat. No.: B12972981
M. Wt: 161.18 g/mol
InChI Key: QCMITLRRBBFYBY-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylisoquinoline is a heterocyclic organic compound characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the isoquinoline ring. Isoquinolines are a class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methylisoquinoline typically involves the cyclization of precursors bearing fluorine and methyl substituents. One common method is the cyclization of 2-fluoroaniline with diethyl ethoxymethylenemalonate, followed by a series of reactions to introduce the methyl group at the 4th position . The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-4-methylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 6-Fluoro-4-hydroxyisoquinoline
  • 6-Fluoro-4-methoxyisoquinoline
  • 6-Fluoro-4-aminomethylisoquinoline

Comparison: 6-Fluoro-4-methylisoquinoline is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

6-fluoro-4-methylisoquinoline

InChI

InChI=1S/C10H8FN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,1H3

InChI Key

QCMITLRRBBFYBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C=C(C=C2)F

Origin of Product

United States

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